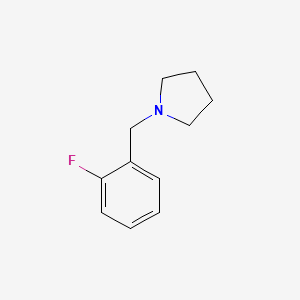

1-(2-Fluorobenzyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

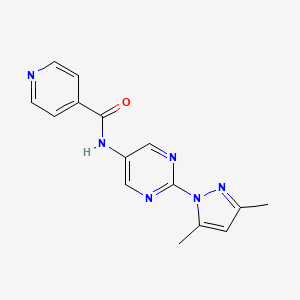

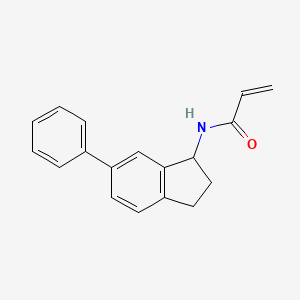

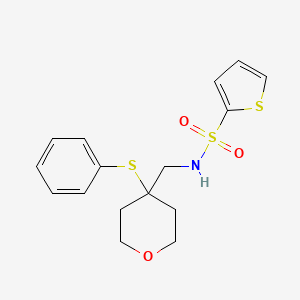

1-(2-Fluorobenzyl)pyrrolidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrrolidine derivative with a fluorobenzyl group attached to the nitrogen atom. It has been shown to exhibit interesting biological properties that make it a promising candidate for use in various research fields.

科学的研究の応用

Phosphorus-Nitrogen Compounds Synthesis

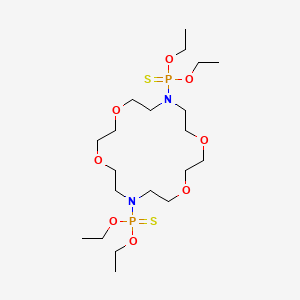

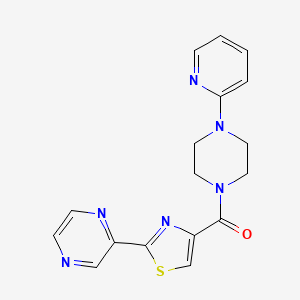

1-(2-Fluorobenzyl)pyrrolidine has been utilized in the synthesis of phosphorus-nitrogen compounds, specifically in creating N,N-spiro bridged cyclotriphosphazene derivatives. These derivatives have shown significant growth inhibitory effects on bacteria like E. coli and B. cereus and possess high anticancer and apoptotic activities (ÖztÜrk et al., 2019).

Ion-Pair Nickel(III) Complexes

In the field of inorganic chemistry, 1-(2-Fluorobenzyl)pyrrolidine is involved in the synthesis of ion-pair nickel(III) complexes. These complexes exhibit unique ferromagnetic behavior in an antiferromagnetic exchange system, potentially due to spin canting, and are useful in studying magnetic properties and electron transfer processes (Xie et al., 2003).

Anti-Alzheimer's Agents

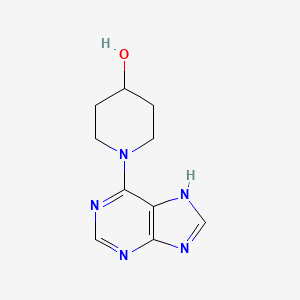

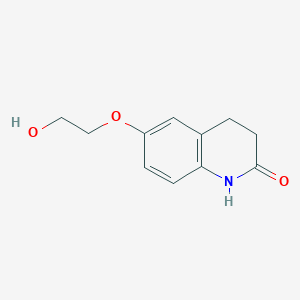

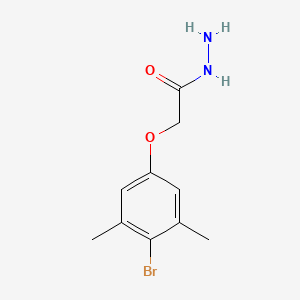

This compound has been used in synthesizing N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives as potential anti-Alzheimer's agents. Designed based on the lead compound donepezil, these derivatives showed promising results in anti-Alzheimer's activity in comparison to donepezil (Gupta et al., 2020).

Asymmetric Synthesis of Amino Acids

1-(2-Fluorobenzyl)pyrrolidine plays a role in the asymmetric synthesis of amino acids, specifically through the use of fluorine-containing chiral auxiliaries. The efficiency of this synthesis process has been demonstrated, highlighting its significance in the production of optically active amino acids (Saghyan et al., 2010).

Dopamine D-2 Receptor Antagonist

In neuropharmacology, derivatives of 1-(2-Fluorobenzyl)pyrrolidine have been developed as selective dopamine D-2 receptor antagonists. These derivatives, labeled with Fluorine-18, are used in positron emission tomography (PET) for brain imaging, providing insights into dopamine-related disorders (Halldin et al., 1994).

Synthesis of Pyrrolidin-1-oxyls

In organic chemistry, 1-(2-Fluorobenzyl)pyrrolidine is used in the synthesis of pyrrolidin-1-oxyls. These compounds serve as versatile synthons in nucleophilic replacement reactions and are significant for spin-labelling studies, offering a range of applications in magnetic resonance spectroscopy (Hankovszky et al., 1989).

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBITBAZCYANI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide](/img/structure/B2964039.png)

![3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2964042.png)

![2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol](/img/structure/B2964043.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2964048.png)

![methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2964050.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2964053.png)